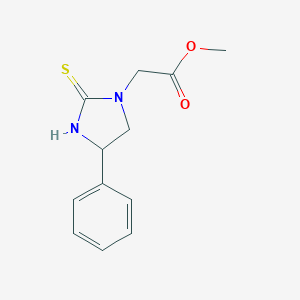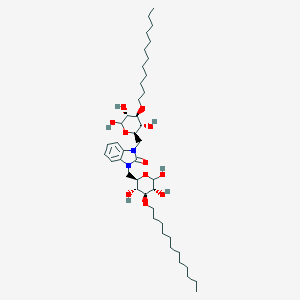
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate, also known as MPTA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MPTA is a thiohydantoin derivative and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is not fully understood. However, it has been suggested that Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is also stable under normal laboratory conditions and can be stored for a long time without degradation. However, Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has some limitations for lab experiments. It is not very water-soluble and requires the use of organic solvents for its preparation. In addition, Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has low bioavailability and requires high doses for its pharmacological effects.
Orientations Futures
For research on Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate include:
1. Further studies on the mechanism of action of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate to elucidate its pharmacological effects.
2. Development of more water-soluble derivatives of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate for improved bioavailability.
3. Studies on the potential use of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate as an anticancer agent.
4. Evaluation of the safety and toxicity of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate in animal models.
5. Studies on the potential use of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate as a neuroprotective agent in neurological disorders.
Conclusion:
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is a chemical compound that has been extensively studied for its biological and pharmacological properties. It possesses anticonvulsant, anti-inflammatory, and analgesic properties and has potential applications in various fields. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is easy to synthesize and has a high yield, but has some limitations for lab experiments. Future research on Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate should focus on elucidating its mechanism of action, developing more water-soluble derivatives, and evaluating its safety and toxicity in animal models.
Méthodes De Synthèse
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate can be synthesized through the reaction of 4-phenyl-2-thioxo-1,3-thiazolidin-5-one with methyl chloroacetate in the presence of a base. The reaction takes place at room temperature and the yield of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is around 70-80%. The chemical structure of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is shown below:
Applications De Recherche Scientifique
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been extensively studied for its biological and pharmacological properties. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C12H14N2O2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
methyl 2-(4-phenyl-2-sulfanylideneimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11(15)8-14-7-10(13-12(14)17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,17) |
Clé InChI |
QUUXWSHIOHOESF-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1CC(NC1=S)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)CN1CC(NC1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)
![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290082.png)
![7',8'-dimethoxy-3'-phenylspiro[1H-indole-3,5'-2H-pyrazolo[3,4-c]isoquinoline]-2-one](/img/structure/B290083.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)